[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine
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Description
Molecular Structure Analysis
The molecular structure of “[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine” comprises a triazole ring fused to a phenyl ring. The nitrogen atoms in the triazole ring play a crucial role in its biological activity. The arrangement of atoms allows for diverse interactions with enzymes and receptors, leading to its pharmacological properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its unique structure. For instance, it can undergo [3+2] cycloaddition reactions with azides, leading to the formation of novel bioactive molecules. These reactions are essential for drug development and optimization .
Scientific Research Applications
Antimicrobial Activities
- Compounds derived from 1,2,4-triazoles, including those similar to [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good or moderate activity in antimicrobial screenings (Bayrak et al., 2009).
Cancer Research
- Triazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer cells. Specific triazole compounds have shown promise as potent agents in 3D cancer cell cultures and as antimetastatic candidates (Šermukšnytė et al., 2022).
Synthesis of Biologically Active Compounds
- The synthesis of various biologically active compounds often involves intermediates related to 1,2,4-triazoles. These intermediates are crucial for developing targeted therapies for conditions like cancer, demonstrating the significance of triazole derivatives in pharmaceutical research (Liu et al., 2017).
Inhibition of Cancer Cell Migration
- Certain triazole compounds have been identified for their ability to inhibit cancer cell migration. These compounds could potentially be used for developing new antimetastatic therapies, highlighting the diverse applications of triazole derivatives in cancer treatment (Šermukšnytė et al., 2022).
Development of Molecular Targeted Therapies
- The structural versatility of 1,2,4-triazole derivatives makes them valuable in the synthesis of targeted therapies. This includes the development of drugs for cancer, highlighting their role in advancing medicinal chemistry (Liu et al., 2017).
properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZDQMQHNQJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464019 |
Source
|
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
CAS RN |
741717-66-8 |
Source
|
Record name | [3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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